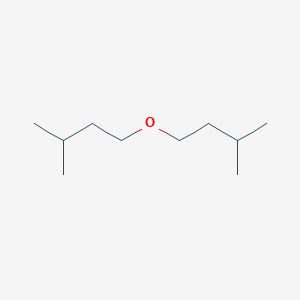

Diisopentyl ether

Description

Properties

IUPAC Name |

3-methyl-1-(3-methylbutoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZGPSLYZOOYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052198 | |

| Record name | Di-iso-amyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a fruity odor; [Merck Index] | |

| Record name | Butane, 1,1'-oxybis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-iso-amyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

172.5 °C | |

| Record name | DI-ISO-AMYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Water solubility of 200 mg/l, Very soluble in acetone, chloroform, ethyl ether | |

| Record name | DI-ISO-AMYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7777 @ 12 °C/4 °C | |

| Record name | DI-ISO-AMYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.4 [mmHg], 1.4 mm Hg at 25 °C | |

| Record name | Di-iso-amyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-ISO-AMYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

544-01-4 | |

| Record name | Diisoamyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-iso-amyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-oxybis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-iso-amyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOAMYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X9P91566R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-ISO-AMYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Diisopentyl Ether via Williamson Ether Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diisopentyl ether through the Williamson ether synthesis, a cornerstone method in organic chemistry for the formation of ethers. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and underlying chemical principles.

Introduction

This compound, also known as isoamyl ether, is a valuable organic solvent and intermediate in various chemical processes. The Williamson ether synthesis offers a reliable and high-yield route to this symmetrical ether. The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which involves the reaction of an alkoxide ion with a primary alkyl halide.[1] This method is renowned for its versatility in producing both symmetrical and unsymmetrical ethers.

The overall reaction for the synthesis of this compound can be summarized as the reaction between sodium isopentoxide and isopentyl bromide. The sodium isopentoxide is typically prepared in situ by reacting isopentyl alcohol with a strong base, such as sodium hydride (NaH).

Quantitative Data

The Williamson ether synthesis provides a significant improvement in yield and purity for this compound compared to other methods like acid-catalyzed dehydration of isopentyl alcohol.

| Synthesis Method | Typical Yield (%) | Purity (%) | Reference |

| Williamson Ether Synthesis | 75 - 85 | >99 | [2] |

| Acid-Catalyzed Dehydration | 65 - 70 | 90 - 95 | [2] |

Physical and Spectroscopic Properties of this compound:

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | 172-173 °C |

| Density | 0.778 g/mL at 25 °C |

| Refractive Index | 1.408 at 20 °C |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Williamson ether synthesis.

Materials and Reagents

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Isopentyl bromide (1-bromo-3-methylbutane)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel (for column chromatography)

-

Petroleum ether

-

Ethyl acetate

Step-by-Step Synthesis Procedure

Step 1: Formation of Sodium Isopentoxide

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (a slight molar excess, e.g., 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add anhydrous tetrahydrofuran (THF) to the flask to suspend the sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add isopentyl alcohol (1.0 equivalent) dropwise from the dropping funnel to the NaH suspension with vigorous stirring. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the sodium isopentoxide.

Step 2: Synthesis of this compound

-

Cool the freshly prepared sodium isopentoxide solution back to 0 °C.

-

Add isopentyl bromide (a slight molar excess, e.g., 1.05 equivalents) dropwise to the reaction mixture.

-

After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For high purity, the crude product can be purified by fractional distillation or column chromatography on silica gel using a petroleum ether/ethyl acetate (9:1 v/v) eluent system.[3]

Visualizations

Reaction Pathway

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Reactant Selection Logic for Williamson Ether Synthesis

Caption: Decision logic for reactant choice.

References

An In-depth Technical Guide to the Physicochemical Properties of Diisopentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diisopentyl ether. The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and practical applications.

Chemical Identity

This compound, also known as diisoamyl ether or 3-methyl-1-(3-methylbutoxy)butane, is an organic compound belonging to the ether family.[1][2] It is structurally characterized by two isopentyl (3-methylbutyl) groups linked by an oxygen atom.[1] Its key identifiers are:

Physicochemical Properties

The physicochemical properties of this compound are critical for its application as a solvent and in various chemical processes. These properties are summarized in the tables below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [2][5][6] |

| Odor | Pleasant, fruity | [5][9] |

| Density | 0.778 g/cm³ at 20°C | [1][2] |

| 0.778 g/mL at 25°C | [6][10] | |

| 0.78 g/cm³ at 20°C | [3] | |

| Boiling Point | 172-174°C | [1][3][4] |

| 173.4°C at 760 mmHg | [2] | |

| 172.5°C | [9] | |

| Melting Point | -75°C | [2] |

| Flash Point | 45-46°C | [1][10] |

| 43.1°C | [2] | |

| Refractive Index | 1.407–1.409 at 20°C | [1] |

| 1.407 at 20°C/D | [2][3][6][10] | |

| 1.4085 at 20°C/D | [9] | |

| Solubility | Insoluble in water. | [1][2][6][10] |

| Miscible with alcohol, chloroform, and ether. | [2][5][6][9][10] |

Table 2: Additional Physicochemical Data

| Property | Value | Source(s) |

| Vapor Pressure | 273 Pa (approx. 2.05 mmHg) at 25°C | [1] |

| 1.7 mmHg at 25°C | [2] | |

| 2.5 hPa (approx. 1.88 mmHg) at 20°C | [6][10] | |

| LogP (Octanol/Water Partition Coefficient) | 3.09520 | [2] |

| 3.5 | [2][9] | |

| 4.25 | [9] | |

| Dielectric Constant | 2.8 at 20°C | [1][6] |

| Enthalpy of Vaporization | 51.4 kJ/mol at 298 K | [1] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard laboratory procedures. Below are detailed methodologies for key experiments.

3.1. Determination of Boiling Point via Distillation

The boiling point is determined at atmospheric pressure using a standard distillation apparatus.

-

Apparatus Setup: A round-bottom flask is filled with this compound and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, with a thermometer placed at the vapor outlet to accurately measure the temperature of the vapor.

-

Heating: The flask is gently heated. As the ether vaporizes, the vapor rises and surrounds the thermometer bulb.

-

Data Collection: The temperature is recorded when it stabilizes, which indicates the boiling point. This is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Validation: The determined boiling point is validated against reference standards.[1]

3.2. Determination of Density via Gravimetric Analysis

The density is measured using a calibrated micropipette and a high-precision analytical balance.[1]

-

Calibration: The micropipette is calibrated to ensure accurate volume delivery.

-

Measurement: A precise volume of this compound is dispensed into a tared vial.

-

Weighing: The mass of the dispensed liquid is measured using the analytical balance.

-

Calculation: The density is calculated by dividing the mass of the ether by its volume (Density = Mass/Volume). The measurement is typically performed at a controlled temperature, such as 20°C.[1]

3.3. Measurement of Refractive Index using an Abbe Refractometer

The refractive index, a measure of how light propagates through the substance, is determined using an Abbe refractometer.[1]

-

Calibration: The refractometer is calibrated using a standard with a known refractive index, typically distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

3.4. Synthesis and Purification

This compound can be synthesized via the Williamson ether synthesis, followed by purification.[1]

-

Synthesis: Isoamyl alcohol is reacted with a suitable alkyl halide under basic conditions.[1] The progress of the reaction is monitored using thin-layer chromatography (TLC).[1]

-

Purification: The crude product is purified using fractional distillation to separate the this compound from byproducts and unreacted starting materials.[1] Purity is then confirmed using gas chromatography (GC) or nuclear magnetic resonance (NMR).[1]

Visualizations

4.1. Experimental Workflow: Synthesis and Purity Verification

Caption: Workflow for the synthesis and purity verification of this compound.

4.2. Logical Relationship: Structure and Physicochemical Properties

Caption: Influence of molecular structure on key physicochemical properties.

Applications in Research and Drug Development

Due to its favorable properties, this compound finds several applications in scientific research and the pharmaceutical industry:

-

Solvent: It is utilized as a solvent in various chemical reactions, particularly those requiring higher temperatures, due to its relatively high boiling point and low volatility.[1] It can dissolve a wide range of organic compounds.[1]

-

Drug Formulation: In pharmaceutical development, it has been used as a solvent in drug formulation processes to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]

-

Extraction: Its hydrophobicity makes it an effective solvent for extraction techniques, such as separating polar organic compounds from aqueous solutions.[1] This is valuable in fields like environmental chemistry and biochemistry.[1]

-

Grignard Reactions: It serves as a solvent in Grignard reactions.[2][6]

-

Synthesis: It has been used in the synthesis of silver nanoparticles.[2][6]

While diisopropyl ether is more commonly discussed in the context of residual solvents in pharmaceuticals, the similar properties of this compound suggest its utility in related applications, always with consideration for residual solvent guidelines.[11][12]

Safety and Handling

-

Flammability: this compound is a flammable liquid and should be kept away from ignition sources.[1][2][3][7]

-

Storage: It should be stored in a tightly sealed container in a cool, well-ventilated area.[1][6][10]

-

Handling: Use in a fume hood to avoid inhalation. In case of skin contact, wash with soap and water.[1] Spills should be absorbed with an inert material and disposed of as hazardous waste.[1]

References

- 1. This compound | 544-01-4 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound, mixture of isomers, 96% | Fisher Scientific [fishersci.ca]

- 4. CAS RN 544-01-4 | Fisher Scientific [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. Isopentyl ether | 544-01-4 [chemicalbook.com]

- 7. geno-chem.com [geno-chem.com]

- 8. Diisoamyl ether [webbook.nist.gov]

- 9. This compound | C10H22O | CID 10989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [chembk.com]

- 11. Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Diisopentyl ether boiling point and density data

An In-depth Technical Guide to the Physicochemical Properties of Diisopentyl Ether

This guide provides a comprehensive overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of these physical constants, the experimental protocols for their determination, and a logical diagram illustrating the influencing factors.

Physicochemical Data of this compound

This compound, also known as isoamyl ether or di-3-methylbutyl ether, is an organic compound with the chemical formula C10H22O.[1] Its physical properties are critical for its application as a solvent in various chemical processes, including high-temperature reactions and extraction techniques.[1]

Data Summary

The boiling point and density of this compound are summarized in the table below. The data is compiled from various sources, providing a consistent and reliable reference.

| Physical Property | Value | Conditions |

| Boiling Point | 172-174 °C | At 760 mmHg (standard atmospheric pressure) |

| 173.4 °C | At 760 mmHg[1][2] | |

| 172.5 °C | ||

| 173 °C | ||

| Density | 0.778 g/cm³ | At 20 °C[1] |

| 0.778 g/mL | At 25 °C[3][4] | |

| 0.7777 g/cm³ | At 12 °C/4 °C[5] |

Experimental Protocols

The accurate determination of boiling point and density is crucial for the characterization and quality control of this compound. The following sections detail the standard methodologies employed for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant.

1. Distillation Method:

A common and direct method for determining the boiling point of a liquid is through distillation.[6]

-

Apparatus: A standard distillation setup is used, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The this compound sample is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the liquid.

-

The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[7]

-

2. Differential Scanning Calorimetry (DSC):

Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the boiling point.[1]

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, weighed sample of this compound is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min under an inert atmosphere).[1]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The boiling point is determined from the onset temperature of the endothermic peak corresponding to the vaporization of the liquid.

-

Density Determination

Density is the mass of a substance per unit volume. It is an important physical property that can be used to identify a substance or determine its purity.

1. Gravimetric Method (Pycnometer or Micropipette):

This method involves accurately measuring the mass of a known volume of the liquid.[1]

-

Apparatus: A high-precision analytical balance, a calibrated micropipette or a pycnometer (a flask with a specific, accurately known volume).

-

Procedure (using a micropipette):

-

An empty, clean, and dry vial is weighed on the analytical balance.

-

A calibrated micropipette is used to dispense a precise volume of this compound into the vial.

-

The vial containing the liquid is weighed again.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the dispensed volume.

-

The measurement is typically performed at a constant temperature, such as 20°C.[1]

-

2. Vibrating Tube Densimeter:

This instrument provides a rapid and highly accurate measurement of density.

-

Apparatus: A digital vibrating tube densimeter.

-

Procedure:

-

The instrument is calibrated using fluids of known density (e.g., dry air and pure water).

-

A small sample of this compound is introduced into a U-shaped borosilicate glass tube inside the instrument.

-

The tube is electronically excited to oscillate at its natural frequency.

-

The instrument measures the oscillation period, which is directly related to the density of the sample.

-

The density value is displayed digitally, corrected for the measurement temperature.

-

Logical Relationships

The physical properties of this compound are a direct consequence of its molecular structure and the intermolecular forces present. The following diagram illustrates these relationships.

Caption: Relationship between molecular properties and physical data.

References

- 1. This compound | 544-01-4 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Isopentyl ether | 544-01-4 [chemicalbook.com]

- 5. This compound | C10H22O | CID 10989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diisopentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diisopentyl ether. The information detailed herein is intended to support researchers and professionals in the fields of chemical analysis, quality control, and drug development by providing precise spectral data, experimental procedures, and structural elucidation through NMR spectroscopy.

Chemical Structure and Symmetry

This compound, also known as isoamyl ether or 3-methyl-1-(3-methylbutoxy)butane, is a symmetrical ether.[1] Its structure consists of two isopentyl groups linked through an oxygen atom. Due to the molecule's symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of protons and carbons, respectively. The plane of symmetry runs through the central oxygen atom.

The chemical structure and the numbering of the unique carbon and proton environments are illustrated in the diagram below.

Due to symmetry, C¹ is equivalent to C¹'' and C¹', and C¹''''. Similarly, C², C³, and C⁴ are equivalent to C²', C³', and C⁴' respectively. This results in four unique carbon signals and four unique proton signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The experimental data, including chemical shifts (δ), multiplicities, and integration values, are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H¹ (2 x -CH₃) | 0.92 | Doublet (d) | 12H |

| H² (-CH) | 1.70 | Nonet (n) | 2H |

| H³ (-CH₂) | 1.45 | Quartet (q) | 4H |

| H⁴ (-O-CH₂) | 3.41 | Triplet (t) | 4H |

Table 1. ¹H NMR Spectral Data for this compound.

The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm. The multiplicity of each signal is a result of spin-spin coupling with neighboring protons. For instance, the H¹ protons appear as a doublet due to coupling with the adjacent H² proton. The H⁴ protons, being adjacent to the H³ methylene group, appear as a triplet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, consistent with the four unique carbon environments in the symmetrical molecule. The following table presents the predicted chemical shifts for each carbon.

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |

| C¹ (2 x -CH₃) | 22.5 |

| C² (-CH) | 25.0 |

| C³ (-CH₂) | 38.3 |

| C⁴ (-O-CH₂) | 69.9 |

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like ethers.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

4.2. NMR Spectrometer Setup and Data Acquisition

The following workflow provides a general procedure for setting up an NMR spectrometer for data acquisition.

4.3. Recommended Spectrometer Parameters

-

¹H NMR Spectroscopy:

-

Number of Scans: 16 to 64

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: A 30-45 degree pulse is typically sufficient.

-

-

¹³C NMR Spectroscopy:

-

Number of Scans: 1024 to 4096 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: A standard proton-decoupled pulse program should be used to simplify the spectrum to singlets for each carbon.

-

4.4. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons.

This guide provides essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. These resources are valuable for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

Mass Spectrometry Fragmentation of Diisopentyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of diisopentyl ether. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this compound. This guide includes quantitative data on fragment ions, a detailed experimental protocol for analysis, and a visualization of the proposed fragmentation pathway.

Core Concepts in the Mass Spectrometry of Ethers

Under electron ionization (EI), ethers undergo characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak of ethers is often weak or absent. The primary fragmentation mechanisms for aliphatic ethers like this compound include:

-

α-Cleavage: This is a common fragmentation pathway for ethers where the carbon-carbon bond adjacent to the oxygen atom is cleaved. This results in the formation of a resonance-stabilized oxonium ion.[1][2]

-

C-O Bond Cleavage: The bond between the carbon and oxygen atoms can also break, leading to the formation of a carbocation and an alkoxy radical.

-

β-Cleavage: Cleavage of the bond beta to the oxygen atom, often accompanied by a hydrogen rearrangement, can also occur, leading to the elimination of an alkene.

Quantitative Fragmentation Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from publicly available spectral databases.[3][4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C3H7]+ |

| 70 | ~90 | [C5H10]+• |

| 71 | ~75 | [C5H11]+ |

| 41 | ~50 | [C3H5]+ |

| 69 | ~40 | [C5H9]+ |

| 55 | ~35 | [C4H7]+ |

| 87 | ~20 | [C5H11O]+ |

| 115 | ~5 | [M-C3H7]+ |

| 158 | <1 | [M]+• (Molecular Ion) |

Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on general methods for volatile organic compounds.[5][6][7][8][9]

3.1. Sample Preparation

This compound is a volatile liquid and can be prepared for GC-MS analysis by direct injection of a diluted solution.

-

Solvent: Hexane or a similar non-polar solvent.

-

Concentration: A dilute solution (e.g., 1 µL of this compound in 1 mL of solvent) is prepared to avoid column overloading.

3.2. Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a capillary column.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split injection with a split ratio of, for example, 50:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-300.

-

Scan Speed: Normal.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compound.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and consecutive reactions. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For more detailed analysis and interpretation, it is recommended to consult specialized mass spectrometry literature and spectral databases.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C10H22O | CID 10989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diisoamyl ether [webbook.nist.gov]

- 5. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. youtube.com [youtube.com]

Infrared Spectroscopy of Diisopentyl Ether: A Technical Guide to C-O Stretching

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the characteristic Carbon-Oxygen (C-O) stretching vibrations in the infrared (IR) spectrum of diisopentyl ether. Understanding these spectral features is crucial for the identification and characterization of ether-containing compounds in various scientific and pharmaceutical applications.

Theoretical Background: The C-O Bond in Ethers

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. For ethers, which are characterized by a C-O-C functional group, the most diagnostic vibrations are the asymmetric and symmetric stretches of this linkage. The asymmetric stretch, which typically results in a strong and prominent absorption band, is particularly useful for identification.[1] In saturated aliphatic ethers like this compound, this C-O-C asymmetric stretch is the most significant feature in the fingerprint region of the IR spectrum.[1]

Expected Infrared Absorption of this compound

To provide a comparative context, the C-O stretching frequencies for various types of ethers are summarized in the table below.

| Ether Type | C-O Stretching Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Saturated Aliphatic Ethers (e.g., this compound) | Asymmetric C-O-C Stretch | 1140 - 1070 | [1] |

| Diethyl Ether | Asymmetric C-O-C Stretch | 1122 | [1] |

| Aryl Alkyl Ethers (e.g., Anisole) | Asymmetric C-O-C Stretch | 1275 - 1200 and 1075 - 1020 | [1] |

| Diaryl Ethers (e.g., Diphenyl Ether) | Asymmetric C-O-C Stretch | 1300 - 1200 | [1] |

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using the attenuated total reflectance (ATR) or thin film method.

3.1. Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

3.2. Sample Preparation (Thin Film Method)

-

Prepare Salt Plates: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

-

Apply the Sample: Place a single drop of the liquid sample (this compound) onto the center of one of the salt plates.

-

Form a Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Mount the Sample: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

-

Background Scan: With the sample chamber empty, perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

-

Acquire Spectrum: Initiate the sample scan. The instrument will record the interferogram and perform a Fourier transform to generate the infrared spectrum.

-

Data Processing: The resulting spectrum should be appropriately labeled and the peak positions identified. The region of interest for the C-O stretch (approximately 1300-1000 cm⁻¹) should be closely examined.

3.4. Cleaning

-

Clean Salt Plates: After analysis, carefully separate the salt plates. Clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and a soft lens tissue.

-

Storage: Store the clean, dry plates in a desiccator to prevent them from fogging due to atmospheric moisture.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for identifying an unknown liquid sample, such as this compound, using infrared spectroscopy.

Caption: Logical workflow for the analysis of a liquid sample via IR spectroscopy.

References

Solubility of Diisopentyl Ether in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisopentyl ether in a range of common organic solvents. This compound, also known as isoamyl ether, is a branched-chain ether with the chemical formula C10H22O.[1] Its utility as a solvent in various chemical processes, including Grignard reactions and extraction techniques, necessitates a thorough understanding of its solubility characteristics.[1] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing solvent miscibility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Boiling Point | 172-174 °C at 760 mmHg | [1] |

| Density | 0.778 g/cm³ at 20°C | [1] |

| Flash Point | 45-46 °C | [1] |

| Dielectric Constant | 2.8 at 20°C | [1] |

| Water Solubility | Insoluble | [2] |

Solubility Data

The solubility of this compound is a critical parameter for its application as a solvent. The following tables summarize the available quantitative and qualitative solubility data in common organic solvents.

Qualitative Solubility

This table provides a general overview of the miscibility of this compound with various organic solvents.

| Solvent Class | Solvent | Solubility/Miscibility | Reference |

| Alcohols | Alcohol (general) | Miscible | [1][2][3][4][5][6] |

| Halogenated Solvents | Chloroform | Miscible | [1][3] |

| Ethers | Diethyl Ether | Miscible | [1][3] |

| Ketones | Acetone | Very Soluble | [1][3] |

| Hydrocarbons | Benzene | Miscible | |

| Petroleum Ether | Miscible |

Quantitative Solubility

Currently, specific quantitative data (e.g., g/100 mL) for the solubility of this compound in a broad range of organic solvents is not extensively available in readily accessible literature. The experimental protocols outlined in Section 3 can be employed to determine these precise values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments.

General Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of a liquid like this compound in an organic solvent follows a structured workflow.

Gravimetric Method for Solubility Determination

This method is a direct and reliable way to determine solubility by measuring the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with sealed caps

-

Centrifuge and centrifuge tubes or a filtration setup with solvent-compatible membrane filters (e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the chosen organic solvent.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation:

-

Centrifugation: Transfer the solution to a centrifuge tube and centrifuge at a high speed to pellet the undissolved this compound.

-

Filtration: Alternatively, filter the solution through a solvent-compatible membrane filter to remove the undissolved ether.

-

-

Quantification:

-

Carefully transfer a known mass or volume of the clear supernatant or filtrate to a pre-weighed, dry container.

-

Evaporate the solvent in a drying oven set to a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

-

Once the solvent has evaporated, cool the container in a desiccator and weigh it.

-

The mass of the remaining this compound is the amount that was dissolved in the known mass or volume of the solvent.

-

-

Calculation:

-

Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

-

Solubility ( g/100 mL solvent) = (mass of dissolved this compound / volume of solvent in mL) x 100

-

Chromatographic Method (GC or HPLC) for Solubility Determination

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for accurate quantification of the dissolved this compound, especially at low concentrations.

Materials:

-

Gas Chromatograph with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., RI or UV if a chromophore is present or derivatized).

-

Appropriate GC column (e.g., non-polar) or HPLC column.

-

Standard solutions of this compound in the chosen solvent of known concentrations.

-

Saturated solution of this compound prepared as described in the gravimetric method (Steps 1-3).

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the selected solvent at various known concentrations. Inject these standards into the GC or HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Take a known volume of the clear supernatant or filtrate from the equilibrated saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the GC or HPLC system and determine the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Logical Relationships in Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the solvent.

This guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. For specific applications, it is recommended to perform experimental verification of solubility under the precise conditions of use.

References

An In-depth Technical Guide to Diisopentyl Ether (CAS: 544-01-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl ether, also known as isoamyl ether or di-3-methylbutyl ether, is an organic compound with the chemical formula C₁₀H₂₂O.[1] Structurally, it consists of two isopentyl (3-methylbutyl) groups linked by an oxygen atom.[1] It is a colorless liquid with a characteristic pleasant, fruity odor.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and purification protocols, key chemical reactions, applications in research and pharmaceutical development, and essential safety and toxicological information.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application as a solvent and in various chemical processes. These properties indicate that it is a relatively hydrophobic and flammable liquid.[1]

Table 1: Physicochemical Data for this compound (CAS: 544-01-4)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [3][4] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2][4] |

| Odor | Pleasant, fruity | [2] |

| Boiling Point | 172-173 °C (at 1013 hPa) | [3][5] |

| Melting Point | < -75 °C | [5][6] |

| Density | 0.778 g/mL at 20-25 °C | [3][4][5] |

| Vapor Pressure | 2.5 hPa at 20 °C | [3][4][5] |

| Flash Point | 46 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.407 - 1.4085 | [2][3] |

| Solubility in Water | Insoluble | [3][4] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform | [2][3] |

| LogP (Octanol-Water Partition Coeff.) | 4.25 - 5.078 | [2][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : Protons on the carbons adjacent to the ether oxygen (α-protons) are expected to show a downfield chemical shift, typically in the range of 3.4-4.5 ppm.[7][8] The other protons of the isopentyl groups would appear further upfield.

-

¹³C NMR Spectroscopy : The carbon atoms bonded to the ether oxygen are deshielded and typically resonate in the 50-80 ppm range.[7][8]

-

Infrared (IR) Spectroscopy : The most characteristic feature for an ether is a strong C-O single bond stretching absorption, which occurs in the 1050-1150 cm⁻¹ region of the spectrum.[7]

-

Mass Spectrometry (MS) : Mass spectrometry data for this compound can be found in databases such as the NIST Chemistry WebBook.[5]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Williamson ether synthesis, a classic Sₙ2 reaction. This method remains one of the most straightforward and widely used techniques for preparing both symmetrical and asymmetrical ethers.[9]

Williamson Ether Synthesis

The synthesis involves two main steps: the formation of an alkoxide from an alcohol, followed by the nucleophilic attack of the alkoxide on an alkyl halide.[1]

Experimental Protocol: Synthesis

This protocol is an adapted procedure for the laboratory-scale synthesis of this compound.

-

Alkoxide Formation : In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopentyl alcohol. Slowly add an equimolar amount of a strong base, such as sodium hydride (NaH), under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Stir the mixture at room temperature until the evolution of gas ceases, indicating the complete formation of the sodium isopentoxide.

-

Nucleophilic Substitution : To the freshly prepared alkoxide, slowly add an equimolar amount of an isopentyl halide (e.g., isopentyl bromide) via a dropping funnel.

-

Reaction : Heat the reaction mixture to reflux for several hours to ensure the completion of the Sₙ2 reaction.[4] Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Work-up : After cooling to room temperature, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate from the aqueous layer.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine all organic layers.

-

Washing : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine to remove any unreacted acid or base.

Experimental Protocol: Purification

Purification is crucial to remove unreacted starting materials and byproducts.

-

Drying : Dry the washed organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration : Filter the mixture to remove the drying agent.

-

Solvent Removal : Remove the extraction solvent using a rotary evaporator.

-

Fractional Distillation : The crude this compound is purified by fractional distillation.[1] Collect the fraction that distills at approximately 172-173 °C. A common purification method involves refluxing with sodium for several hours before distilling under reduced pressure to remove residual alcohols.[4]

-

Purity Confirmation : Confirm the purity of the final product using gas chromatography (GC) or NMR spectroscopy.[1]

Chemical Reactions

This compound can undergo several types of chemical reactions, typical for ethers.

-

Oxidation : While relatively resistant to mild oxidizing agents, it can be oxidized under stronger conditions. Ethers can form explosive peroxides when exposed to air and light over time.[1]

-

Substitution : In the presence of strong acids (e.g., HBr, HI), the ether linkage can be cleaved to form an isopentyl alcohol and an isopentyl halide.

-

Hydrolysis : Under strong acidic or basic conditions, this compound can be hydrolyzed back to isopentyl alcohol.[1]

Applications in Research and Drug Development

This compound's properties make it a valuable compound in various scientific and industrial settings.

-

Solvent : Its primary use is as a solvent.[1] It is effective for dissolving fats, oils, waxes, and resins.[2] Its high boiling point and low volatility make it suitable for high-temperature reactions.[1] It is also used as a solvent in Grignard reactions.[4]

-

Pharmaceutical Development : In pharmaceutical research, this compound serves as a solvent in drug formulation processes.[1] Its ability to dissolve a range of active pharmaceutical ingredients (APIs) can enhance solubility and bioavailability.[1] Ethers, in general, are found in various pharmaceutical compounds due to their unique physicochemical properties and can be used as excipients in different formulations.[10] Patents related to pharmaceutical compositions often list various ethers as potential solvents to formulate actives, especially lipophilic ones, into stable and effective dosage forms.[7][11]

-

Nanoparticle Synthesis : It has been used in the synthesis of silver nanoparticles in continuous flow microreactors.[4][6]

-

Other Industrial Uses : It is also employed in the manufacturing of lacquers and in the process of regenerating rubber.[2][4]

Safety and Toxicology

Proper handling and awareness of the toxicological profile of this compound are essential for its safe use.

Table 2: GHS Hazard and Safety Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[2][12] |

| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled.[2][12] |

| Skin Sensitization | ❗ | Danger | H317: May cause an allergic skin reaction.[2][12] |

| Hazardous to the Aquatic Environment | 🌳 | Danger | H411: Toxic to aquatic life with long lasting effects.[2][12] |

-

Precautionary Measures : Keep away from heat, sparks, open flames, and hot surfaces.[13] Use in a well-ventilated area and wear suitable protective clothing, gloves, and eye/face protection.[3][13] Take precautionary measures against static discharges.[3]

-

Toxicology : The Hazardous Substances Data Bank (HSDB) is a key resource for toxicological data on chemicals like this compound.[1] Inhalation exposure can be a significant risk. Studies have shown that this compound can disrupt lung surfactant films, which are crucial for respiratory function, potentially leading to respiratory distress.[1] Like other ethers, it is presumed to be metabolized in the liver, potentially by cytochrome P-450 enzymes, although specific metabolic pathways for this compound are not well-documented.[14] Due to their lipophilicity, organic solvents can be distributed to various body parts and may require metabolic conversion to be excreted.[10]

Conclusion

This compound (CAS 544-01-4) is a versatile solvent with significant applications in chemical synthesis, industrial processes, and pharmaceutical development. Its well-characterized physicochemical properties, combined with established synthesis routes like the Williamson ether synthesis, make it a valuable tool for researchers. However, its flammability and toxicity, particularly via inhalation, necessitate strict adherence to safety protocols. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in scientific and industrial applications.

References

- 1. This compound | 544-01-4 | Benchchem [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Diisoamyl ether [webbook.nist.gov]

- 6. US4042633A - Process for preparing diisopropyl ether - Google Patents [patents.google.com]

- 7. CN105392469A - Compositions of pharmaceutical actives containing diethylene glycol monoethyl ether or other alkyl derivatives - Google Patents [patents.google.com]

- 8. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scispace.com [scispace.com]

- 11. Compositions of pharmaceutical actives containing diethylene glycol monoethyl ether or other alkyl derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound | C10H22O | CID 10989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. Microsomal metabolism of diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Williamson Ether Synthesis for the Preparation of Diisopentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis, with a specific focus on the preparation of diisopentyl ether. This document details the underlying mechanism, experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis and characterization of this ether.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1] Developed by Alexander Williamson in 1850, the reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1] The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[2]

For the synthesis of this compound, a symmetrical ether, isopentyl alcohol is the starting material for both the alkoxide and the alkyl halide.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson synthesis proceeds in two primary stages:

-

Formation of the Isopentoxide Nucleophile: Isopentyl alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming sodium isopentoxide. This alkoxide is a strong nucleophile, essential for the subsequent substitution reaction.[3][4]

-

SN2 Nucleophilic Substitution: The isopentoxide ion then attacks an isopentyl halide (e.g., isopentyl bromide) in a concerted SN2 mechanism.[1] The nucleophilic oxygen atom attacks the carbon atom bearing the halogen, leading to the formation of a new carbon-oxygen bond and the simultaneous displacement of the halide ion.[1]

This reaction is most efficient with primary alkyl halides, such as isopentyl bromide, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions as a competing pathway.[2]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |

| Isopentyl Alcohol | 88.15 | 0.81 | 21.9 mL | 0.20 | 2.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 | ~1.3 | 4.4 g | 0.11 | 1.1 |

| Isopentyl Bromide | 151.04 | 1.21 | 12.4 mL | 0.10 | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | 150 mL | - | - |

| Saturated NH4Cl (aq) | - | - | 50 mL | - | - |

| Brine | - | - | 50 mL | - | - |

| Anhydrous MgSO4 | 120.37 | - | ~5 g | - | - |

Procedure

-

Alkoxide Formation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.4 g, 0.11 mol, 1.1 eq) and anhydrous diethyl ether (100 mL). The suspension is cooled to 0 °C in an ice bath. Isopentyl alcohol (10.95 mL, 0.10 mol, 1.0 eq) is added dropwise from the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 1 hour, during which time hydrogen gas evolution will be observed.

-

Ether Formation: The reaction mixture is cooled back to 0 °C. Isopentyl bromide (12.4 mL, 0.10 mol, 1.0 eq) dissolved in anhydrous diethyl ether (50 mL) is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C to neutralize any unreacted sodium hydride. The mixture is then transferred to a separatory funnel. The organic layer is separated and washed with brine (2 x 50 mL).

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound is purified by fractional distillation. The fraction boiling between 172-174 °C is collected.[5] Laboratory yields for Williamson ether syntheses using primary alkyl halides are typically in the range of 50-95%.[1]

Quantitative Data and Characterization

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(3-methylbutoxy)-3-methylbutane | [5] |

| Molecular Formula | C10H22O | [5] |

| Molar Mass | 158.28 g/mol | [5] |

| Boiling Point | 172.5 °C | [5] |

| Density | 0.7777 g/cm³ at 12 °C | [5] |

| Refractive Index | 1.4085 at 20 °C | [5] |

| Solubility | Miscible with alcohol, chloroform, ether; insoluble in water. | [5] |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals expected around 3.4-3.6 ppm (t, 4H, -CH₂-O-), 1.6-1.8 ppm (m, 2H, -CH(CH₃)₂), 1.4-1.6 ppm (q, 4H, -CH₂-CH₂-O-), and 0.9 ppm (d, 12H, -CH(CH₃)₂).[5] |

| ¹³C NMR | Signals expected around 70 ppm (-CH₂-O-), 38 ppm (-CH₂-CH₂-O-), 25 ppm (-CH(CH₃)₂), and 22 ppm (-CH(CH₃)₂).[5] |

| IR Spectroscopy | A strong C-O stretching absorption in the range of 1050-1150 cm⁻¹. Absence of a broad O-H stretch from the starting alcohol.[5][6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 158. Common fragments at m/z = 71, 70, and 43.[5] |

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

-

Isopentyl Bromide: Is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

-

The reaction should be conducted in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis remains a highly effective and widely used method for the preparation of ethers. This guide provides a detailed framework for the synthesis of this compound, from the underlying chemical principles to a practical experimental protocol and characterization data. By following the outlined procedures and safety precautions, researchers can confidently synthesize and purify this valuable chemical compound for a variety of applications in research and development.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of acetylsalicylic acid, commonly known as aspirin. The information herein is intended to support research and development activities by offering reliable data and standardized experimental methodologies.

Physical and Chemical Properties

Aspirin, or acetylsalicylic acid, is a white, crystalline, weakly acidic substance.[1][2] It is an acetyl derivative of salicylic acid.[1][2] While stable in dry air, it gradually hydrolyzes into salicylic acid and acetic acid when exposed to moisture.[1][2][3]

Table 1: Physical and Chemical Properties of Aspirin

| Property | Value | Source(s) |

| Boiling Point | 140 °C (decomposes) | [2][3][4][5][6][7] |

| Density | 1.40 g/cm³ | [3][4][5][7][8][9] |

| Refractive Index | 1.5623 (at 20°C) | [10] |

| Melting Point | 135-136 °C | [1][2][3][5][6][7] |

| Molar Mass | 180.159 g/mol | [3][5] |

| Molecular Formula | C₉H₈O₄ | [3][4][5] |

| Solubility in Water | 3 g/L | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid compounds like aspirin are provided below.

2.1. Determination of Boiling Point

The boiling point of aspirin is noted to be a decomposition point, meaning the substance chemically degrades at this temperature.[3][9] Therefore, a standard boiling point determination may not be suitable. The reported value of 140°C is the temperature at which this decomposition occurs.[2][3][4][5][6][7] For purity assessment, melting point analysis is the more appropriate and commonly used method for crystalline solids like aspirin.[11]

2.2. Determination of Density

The density of a solid can be determined using the liquid displacement method, a technique based on Archimedes' principle.[12]

-

Apparatus : Analytical balance, graduated cylinder, and a liquid in which the solid is insoluble (e.g., a saturated solution of aspirin in water to prevent dissolution).

-

Procedure :

-

Weigh a sample of the solid aspirin using an analytical balance to determine its mass.[13]

-

Fill a graduated cylinder with a known initial volume of the selected liquid.[13]

-

Carefully place the weighed aspirin sample into the graduated cylinder, ensuring it is fully submerged and no liquid is lost due to splashing.[13][14]

-

Record the new volume in the graduated cylinder. The difference between the final and initial volumes represents the volume of the aspirin sample.[13]

-

Calculate the density by dividing the mass of the sample by its volume.[15]

-

2.3. Determination of Refractive Index

The refractive index of a solid can be determined using methods like the immersion method or techniques involving interferometry.[16][17]

-

Apparatus : Refractometer (e.g., Abbe refractometer), a suitable immersion liquid with a known refractive index, and a light source.

-

Procedure (Immersion Method) :

-

Place a few crystals of the solid on the prism of the refractometer.

-

Add a drop of the immersion liquid to cover the crystals.

-

Close the prism and allow the temperature to stabilize.

-

Observe the refractive index reading through the eyepiece. The refractive index of the solid is determined when the boundary line between the light and dark fields is sharpest, indicating a match between the refractive index of the solid and the liquid.

-

Signaling Pathways and Experimental Workflows

Aspirin's mechanism of action involves the irreversible inactivation of the cyclooxygenase (COX) enzyme, which suppresses the production of prostaglandins and thromboxanes.[18] This action impacts several signaling pathways.

3.1. Aspirin's Effect on the Wnt Signaling Pathway

Aspirin has been shown to modulate the Wnt signaling pathway, which is crucial in cellular processes and is often dysregulated in diseases like colorectal cancer.[19] The following diagram illustrates aspirin's interaction with this pathway.

References

- 1. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. basics - Aspirin [myia-irwin.weebly.com]

- 5. byjus.com [byjus.com]

- 6. Notes on The Properties of Aspirin [unacademy.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetylsalicylic acid(50-78-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 19. Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of three pivotal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. It covers the core principles, applications in drug discovery, data interpretation, and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] It is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin can absorb electromagnetic radiation at specific frequencies, a phenomenon known as nuclear magnetic resonance.[1][3]

Core Principles

The fundamental principle of NMR lies in the detection of the Larmor precession of individual nuclei, which varies due to different atomic and chemical environments.[3] Key parameters in NMR spectra include:

-

Chemical Shift (δ): This indicates the chemical environment of a nucleus.[4][5] The x-axis of an NMR spectrum represents the chemical shift in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[5]

-

Integration: The area under an NMR peak is proportional to the number of nuclei generating that signal, providing quantitative information about the ratio of different types of nuclei.[4]

-